7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine
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Overview
Description
7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine typically involves the condensation of aryl (hetaryl) α-bromo ketones with thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . Another method involves the synthesis of hydrazones followed by oxidative condensation, dehydration of acylhydrazinyl derivatives by refluxing in POCl3, and condensation with ortho esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include N-bromosuccinimide (NBS) for oxidative C–N bond formation, ortho esters for condensation reactions, and POCl3 for dehydration reactions .
Major Products
Scientific Research Applications
7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl and triazolo groups enable it to form hydrogen bonds and other interactions with target receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine include:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and other scientific fields .
Properties
CAS No. |
61139-90-0 |
---|---|
Molecular Formula |
C5H7N7 |
Molecular Weight |
165.16 g/mol |
IUPAC Name |
(3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)hydrazine |
InChI |
InChI=1S/C5H7N7/c1-3-10-11-5-8-4(9-6)2-7-12(3)5/h2H,6H2,1H3,(H,8,9,11) |
InChI Key |
UJEFHUFIEAMSIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=CC(=N2)NN |
Origin of Product |
United States |
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